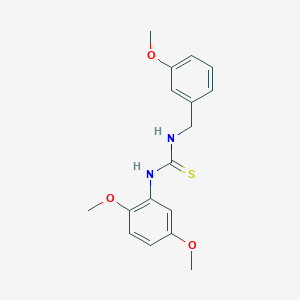
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. This compound has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, this compound also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
未来方向
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of this compound as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of this compound's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of this compound and its potential side effects.
合成方法
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of this compound can be increased through recrystallization and column chromatography.
科学研究应用
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, this compound has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, this compound has been studied for its potential toxicity and safety profiles.
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI 键 |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)



